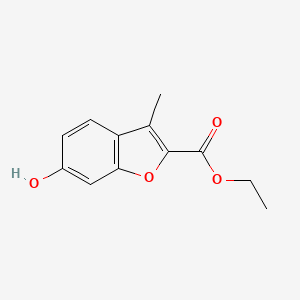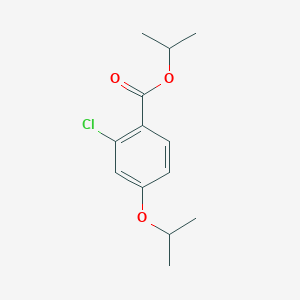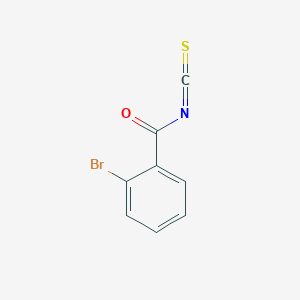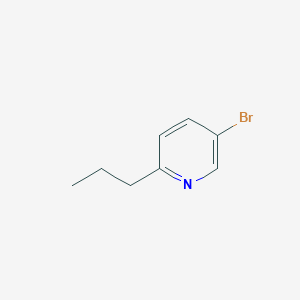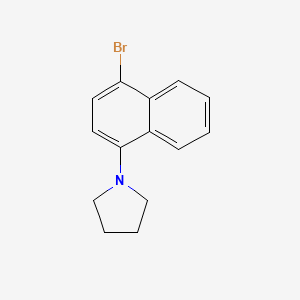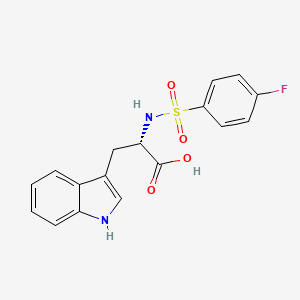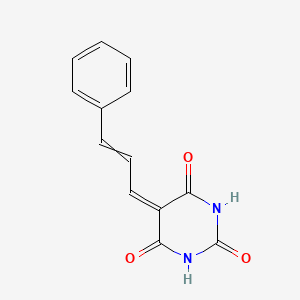
5-Cinnamylidene-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cinnamylidene-1,3-diazinane-2,4,6-trione is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a diazinane ring substituted with a phenylprop-2-en-1-ylidene group, making it a valuable subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing barbituric acid with cinnamaldehyde in the presence of a catalytic amount of acetic acid . The reaction conditions usually involve refluxing the mixture in ethanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cinnamylidene-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-Cinnamylidene-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition or activation, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole
- 3-[(3-Phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one
- 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2,4,6(1H,3H,5H)-triones
Uniqueness
5-Cinnamylidene-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of the phenylprop-2-en-1-ylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
23450-49-9 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H10N2O3/c16-11-10(12(17)15-13(18)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17,18)/b7-4+ |
Clé InChI |
CRQHPZFBGAKYRX-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

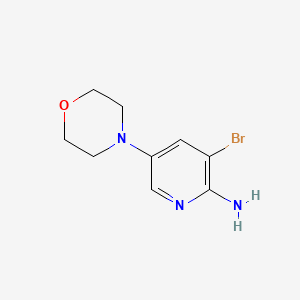
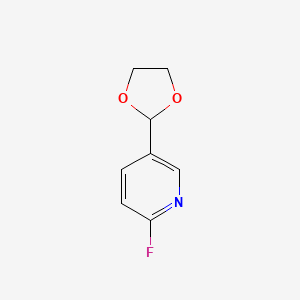

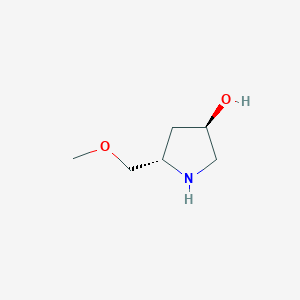

![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)
